Allyl benzoate Allyl benzoate Allyl benzoate belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. Allyl benzoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, allyl benzoate is primarily located in the cytoplasm. Allyl benzoate has a sweet, berry, and cherry taste.
Brand Name: Vulcanchem
CAS No.: 583-04-0
VCID: VC1959889
InChI: InChI=1S/C10H10O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-7H,1,8H2
SMILES: C=CCOC(=O)C1=CC=CC=C1
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

Allyl benzoate

CAS No.: 583-04-0

Cat. No.: VC1959889

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Allyl benzoate - 583-04-0

Specification

CAS No. 583-04-0
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name prop-2-enyl benzoate
Standard InChI InChI=1S/C10H10O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-7H,1,8H2
Standard InChI Key LYJHVEDILOKZCG-UHFFFAOYSA-N
SMILES C=CCOC(=O)C1=CC=CC=C1
Canonical SMILES C=CCOC(=O)C1=CC=CC=C1

Introduction

Physical and Chemical Properties

Allyl benzoate exhibits distinct physical and chemical properties that influence its applications in various fields. Table 1 presents the key physical and chemical characteristics of this compound.

Table 1: Physical and Chemical Properties of Allyl Benzoate

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₂
Molecular Weight162.1852 g/mol
Physical StateClear liquid
ColorColorless to light yellow/orange
OdorSweet floral, cherry-berry
Boiling Point83-84°C (at 5 mm Hg)
Density1.05 g/cm³
Refractive Index1.5160-1.5190
SolubilitySoluble in methanol; insoluble in water
LogP (estimated)3.024

Structurally, allyl benzoate contains an aromatic benzoate group linked to an allyl moiety through an ester bond. This configuration confers specific reactivity properties, particularly in the presence of catalysts or under photochemical conditions . The compound's double bond in the allyl group makes it susceptible to addition reactions and serves as a reactive site for various chemical transformations.

Synthesis Methods

Several synthetic routes exist for preparing allyl benzoate, with varying yields and reaction conditions. The selection of a particular method typically depends on the scale of production, available starting materials, and desired purity of the final product.

Direct Esterification

One common method involves the direct esterification of benzoic acid with allyl alcohol. This reaction typically requires acidic catalysis or azeotropic removal of water to drive the equilibrium toward product formation .

Green Chemistry Approach

A more environmentally friendly approach utilizes benzoic acid with copper and sodium iodide in water, followed by reaction with 3-chloroprop-1-ene (allyl chloride). This method operates under relatively mild conditions (760.051 Torr) and produces allyl benzoate in high yield (approximately 85%) .

The general procedure follows this sequence:

  • A mixture of carboxylate (0.1 mol), catalyst (TC-1~6, 2.0 g), NaI (0.75 g), Cu (0.05 g), and water (20 mL) is heated to 35-40°C for 1 hour.

  • Allyl chloride is added dropwise over 2 hours, maintaining a molar ratio of n(Cl):n(COONa) = 2:1.

  • The mixture is refluxed for 2-4 hours, followed by distillation to remove excess allyl chloride.

  • After cooling, filtration removes quaternary ammonium salts and copper powder.

  • The organic layer is separated, washed with water, and dried with MgSO₄.

  • Purification is achieved through vacuum distillation or column chromatography using petroleum ether and ethyl acetate .

Chemical Reactions and Applications

Allyl benzoate participates in various chemical transformations, demonstrating significant utility in organic synthesis and catalytic processes.

Catalytic Reactions

Allyl benzoate serves as an important substrate in catalytic transformations. Of particular note is its role in photoinduced, phosphine-catalyzed 1,3-carbobromination reactions. When exposed to specific reaction conditions, allyl benzoate (1a) can undergo 1,3-bromodifluoroalkylation to yield valuable substituted isopropyl carboxylates .

Under optimized conditions using 100 W blue LED irradiation, 1,1-bis(diphenylphosphino)methane (dppm) as catalyst, and Na₂CO₃ as base in 1,2-dichloroethane, allyl benzoate reacts with ethyl bromodifluoroacetate to produce the desired 1,3-brominated product in yields as high as 86% .

Radical Reactions

Evidence suggests that allyl benzoate participates in radical-mediated transformations. Experimental studies incorporating radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) have demonstrated the involvement of radical intermediates in reactions of allyl benzoate . These findings expand the synthetic potential of allyl benzoate in contemporary organic synthesis methodologies.

Dearomatization and Decarboxylative Allylation

Allyl benzoate can undergo dearomatization followed by decarboxylative allylation (DcA) reactions. This synthetic strategy enables the preparation of substituted allyl aryl ethers from benzoic acids, providing access to complex molecular architectures with diverse functionalities .

Future Research Directions

The expanding applications of allyl benzoate in organic synthesis suggest several promising research directions:

  • Development of stereoselective transformations utilizing allyl benzoate as a key substrate.

  • Exploration of environmentally benign synthesis methods with reduced waste generation and energy consumption.

  • Investigation of photocatalytic reactions involving allyl benzoate to access novel molecular scaffolds.

  • Comprehensive toxicological assessment to establish definitive safety profiles for diverse applications.

  • Design of novel fragrance compounds based on allyl benzoate structural modifications.

The unique structural features and reactivity patterns of allyl benzoate position it as a compound of continuing interest in both academic research and industrial applications.

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